molecular formula C6H10ClN3 B119656 r(-)-alpha-Chloromethyl histamine dihydrochloride CAS No. 75614-86-7

r(-)-alpha-Chloromethyl histamine dihydrochloride

Cat. No.: B119656
CAS No.: 75614-86-7
M. Wt: 159.62 g/mol
InChI Key: MPEOXRFPLFJWSZ-YFKPBYRVSA-N
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Description

r(-)-alpha-Chloromethyl histamine dihydrochloride is a chemical compound that features a chiral center and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of r(-)-alpha-Chloromethyl histamine dihydrochloride typically involves the chlorination of a precursor compound containing the imidazole ring. One common method involves the reaction of (2S)-1-(1H-imidazol-5-yl)propan-2-amine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar chlorination reactions, optimized for yield and purity. The process would include steps for purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

r(-)-alpha-Chloromethyl histamine dihydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The imidazole ring can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

r(-)-alpha-Chloromethyl histamine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving the imidazole ring.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to the presence of the imidazole ring.

Mechanism of Action

The mechanism of action of r(-)-alpha-Chloromethyl histamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The chlorine atom can also participate in interactions that modulate the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(1H-imidazol-5-yl)propan-2-amine: Lacks the chlorine atom but shares the imidazole ring and chiral center.

    2-(1H-Imidazol-5-yl)propan-2-amine: Similar structure but with different substitution patterns.

Uniqueness

The presence of the chlorine atom in r(-)-alpha-Chloromethyl histamine dihydrochloride makes it unique compared to its analogs. This chlorine atom can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3/c7-2-5(8)1-6-3-9-4-10-6/h3-5H,1-2,8H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEOXRFPLFJWSZ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415949
Record name s-a-chloromethylhistamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75614-86-7
Record name s-a-chloromethylhistamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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